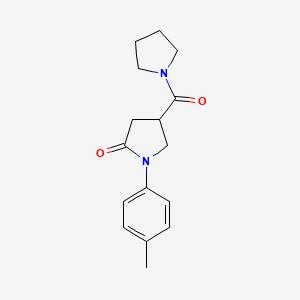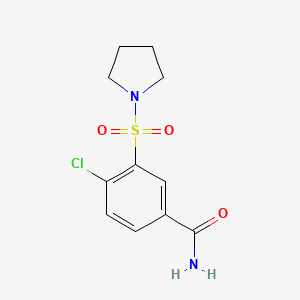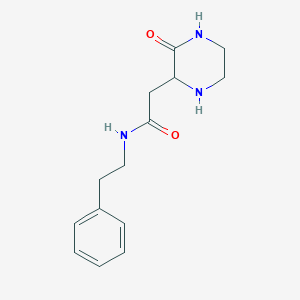![molecular formula C21H25N5O2S B4243132 7-morpholin-4-yl-N-(oxolan-2-ylmethyl)-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B4243132.png)
7-morpholin-4-yl-N-(oxolan-2-ylmethyl)-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine
Descripción general
Descripción
4-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholine ring, a tetrahydrofuran moiety, and a fused pyrido-thieno-pyrimidine core. The intricate arrangement of these functional groups endows the compound with a range of biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of suitably functionalized pyrimidine derivatives. For instance, suitably functionalized 1,3-substituted 6-chloro-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbaldehydes can undergo intramolecular cyclization to yield the desired pyrido-thieno-pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-amine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
4-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby disrupting signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar pyrimidine core and have been studied for their diverse biological activities.
Thieno[2,3-d]pyrimidines: These compounds also feature a thieno-pyrimidine core and are known for their potential therapeutic applications.
Uniqueness
4-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-amine is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This structural complexity contributes to its diverse biological activities and potential as a therapeutic agent.
Propiedades
IUPAC Name |
7-morpholin-4-yl-N-(oxolan-2-ylmethyl)-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-4-14-15(5-1)20(26-6-9-27-10-7-26)25-21-16(14)17-18(29-21)19(24-12-23-17)22-11-13-3-2-8-28-13/h12-13H,1-11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTYWPVKLVXWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=NC3=C2SC4=C3C5=C(CCC5)C(=N4)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Fluorophenyl)-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B4243067.png)


![2-methyl-5-(2-methylbenzyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B4243085.png)
![1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4243094.png)

![2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B4243096.png)
![2-[4-chloro-2-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4243101.png)
![N-(1-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4243104.png)
![2-[(4-Ethoxy-3-methoxyphenyl)methylamino]butan-1-ol;hydrochloride](/img/structure/B4243108.png)
![ethyl N-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]carbamate](/img/structure/B4243113.png)
![ETHYL 2-{2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B4243119.png)
![9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4243130.png)
